1-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE
Overview
Description
1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a synthetic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further linked to a methoxyphenoxy group through an ethanone bridge
Preparation Methods
The synthesis of 1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Synthesis of 4-(4-fluorobenzoyl)piperazine: The 4-fluorobenzoyl chloride is then reacted with piperazine to form the intermediate compound.
Coupling with 4-methoxyphenol: The final step involves the reaction of 4-(4-fluorobenzoyl)piperazine with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the target compound
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition results in a decrease in melanin production, which can be beneficial in treating hyperpigmentation disorders . In the context of cancer research, the compound’s ability to inhibit PARP leads to the accumulation of DNA damage in cancer cells, ultimately inducing cell death .
Comparison with Similar Compounds
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can be compared with other similar compounds, such as:
4-(4-fluorobenzyl)piperazin-1-yl]-based compounds: These compounds share the fluorobenzylpiperazine moiety and are also investigated for their tyrosinase inhibitory activity.
1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds target PARP in cancer cells and exhibit similar anti-cancer properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: These compounds are studied for their antimicrobial activity and share structural similarities with the target compound.
The uniqueness of this compound lies in its dual functionality as both a tyrosinase inhibitor and a PARP inhibitor, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-6-8-18(9-7-17)27-14-19(24)22-10-12-23(13-11-22)20(25)15-2-4-16(21)5-3-15/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSHFIOSNVTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.